N-(4-bromophenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)cyclopropanecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Br-CPA and belongs to the class of cyclopropane carboxamides. Br-CPA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of Br-CPA involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histones, which leads to the repression of gene expression. By inhibiting HDAC, Br-CPA promotes the acetylation of histones, leading to the activation of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Br-CPA has been found to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells. In addition, Br-CPA has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Br-CPA in lab experiments is its high purity and stability. This makes it easier to perform experiments without the risk of contamination or degradation. However, one of the limitations of using Br-CPA is its cost, which can be a limiting factor for some research groups.
Zukünftige Richtungen
There are several future directions for research on Br-CPA. One potential direction is to investigate the use of Br-CPA in combination with other anti-cancer drugs to enhance their efficacy. Another potential direction is to investigate the use of Br-CPA in the treatment of other diseases, such as inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of Br-CPA and its potential applications in various fields of research.
Synthesemethoden
The synthesis of Br-CPA involves the reaction of 4-bromoaniline with cyclopropanecarbonyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure Br-CPA. This synthesis method has been optimized to produce high yields of Br-CPA with high purity.
Wissenschaftliche Forschungsanwendungen
Br-CPA has been used extensively in scientific research due to its potential applications in various fields. One of the major areas of research has been in the field of cancer treatment. Br-CPA has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
Molekularformel |
C10H10BrNO |
---|---|
Molekulargewicht |
240.1 g/mol |
IUPAC-Name |
N-(4-bromophenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13) |
InChI-Schlüssel |
CYBVEZPTHHVBTO-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.